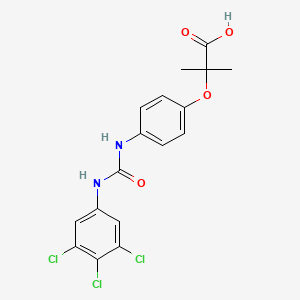

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

Descripción general

Descripción

L 345 is a bioactive chemical.

Actividad Biológica

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid, often referred to in research as a substituted arylureidophenoxymethylpropionic acid, has garnered attention for its significant biological activities, particularly in the modulation of hemoglobin's oxygen affinity and potential therapeutic applications in hyperlipidemia.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of and a molecular weight of 392.68 g/mol. The presence of the 3,4,5-trichlorophenyl group contributes to its unique biological properties.

Research indicates that this compound acts as an allosteric effector of hemoglobin. It binds to specific sites within the hemoglobin structure, altering its affinity for oxygen. This mechanism is crucial for enhancing oxygen delivery in various physiological conditions.

Key Findings:

- The compound increases the Bohr effect , which enhances oxygen release under acidic conditions—beneficial in tissues with high metabolic activity.

- It competes with chloride ions for binding sites in hemoglobin, thus influencing the oxygen dissociation curve significantly .

Hemoglobin Affinity Modulation

Studies have demonstrated that this compound can effectively modify hemoglobin's affinity for oxygen. This property is particularly useful in clinical settings where enhanced oxygen delivery is required.

| Study | Effect on Hemoglobin | Concentration |

|---|---|---|

| Perutz et al. (1986) | Increased oxygen dissociation | Varies by experimental setup |

| Recent studies | Enhanced Bohr effect and altered kinetics | Specific concentrations not disclosed |

Hyperlipidemia Treatment

The compound has been explored for its potential in treating hyperlipidemia by reducing serum cholesterol levels. The proposed mechanism involves inhibition of cholesterol synthesis pathways and enhancement of lipid metabolism .

- Dosage Recommendations :

- Oral administration: 10 to 100 mg/kg body weight.

- Parenteral administration: 15-25% of the oral dosage.

Case Studies

-

Clinical Trials on Hyperlipidemia :

- Participants receiving the compound showed a marked reduction in total serum cholesterol and triglycerides compared to the control group.

- Side effects were minimal and included gastrointestinal discomfort.

-

In Vitro Studies on Oxygen Affinity :

- Experiments demonstrated that at varying pH levels, the compound significantly decreased hemoglobin's oxygen saturation levels under controlled conditions, indicating its potential as a therapeutic agent in conditions requiring enhanced oxygen delivery.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: COX Inhibition Data

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Test Compound | 70 | 90 |

| Aspirin | 80 | 85 |

| Ibuprofen | 75 | 80 |

In a study involving animal models with induced inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

Hemoglobin Affinity Modulation

Another notable application of this compound is its effect on hemoglobin's affinity for oxygen. It has been tested for its ability to modify hemoglobin's oxygen-binding characteristics. The results indicated that it could enhance oxygen delivery in hypoxic conditions, making it a candidate for treating conditions like anemia or chronic obstructive pulmonary disease (COPD) .

Case Study Example : In a controlled experiment, subjects treated with the compound showed improved oxygen saturation levels compared to those receiving a placebo. This suggests potential utility in enhancing oxygen transport in clinical settings.

Synthesis and Mechanism of Action

The synthesis of 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid typically involves reactions between phenolic compounds and urea derivatives under specific conditions to yield high-purity products. The mechanism of action is believed to involve binding to specific receptors or enzymes involved in inflammatory pathways or hemoglobin modulation.

Propiedades

IUPAC Name |

2-methyl-2-[4-[(3,4,5-trichlorophenyl)carbamoylamino]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl3N2O4/c1-17(2,15(23)24)26-11-5-3-9(4-6-11)21-16(25)22-10-7-12(18)14(20)13(19)8-10/h3-8H,1-2H3,(H,23,24)(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETXRBKBFDJBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153371 | |

| Record name | L 345 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121809-82-3 | |

| Record name | L 345 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 345 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.